D-alanine trimethylsilyl ester
CAS No.:
Cat. No.: VC14068398
Molecular Formula: C6H15NO2Si
Molecular Weight: 161.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H15NO2Si |
---|---|
Molecular Weight | 161.27 g/mol |
IUPAC Name | trimethylsilyl (2R)-2-aminopropanoate |
Standard InChI | InChI=1S/C6H15NO2Si/c1-5(7)6(8)9-10(2,3)4/h5H,7H2,1-4H3/t5-/m1/s1 |
Standard InChI Key | OTZAXEIMULLWKT-RXMQYKEDSA-N |
Isomeric SMILES | C[C@H](C(=O)O[Si](C)(C)C)N |
Canonical SMILES | CC(C(=O)O[Si](C)(C)C)N |
Introduction
Chemical Structure and Properties
Molecular Configuration
D-Alanine trimethylsilyl ester, systematically named trimethylsilyl 2-[(trimethylsilyl)amino]propanoate, has the molecular formula and a molecular weight of 233.45 g/mol . The molecule features two TMS groups: one protecting the carboxyl group as an ester and the other shielding the amino group as a silylamide (Fig. 1). This dual protection enhances stability against nucleophilic attack and oxidation, making it suitable for multi-step synthetic workflows .
Table 1: Physical and Chemical Properties
Synthesis and Optimization
Preparation from N-Protected D-Alanine
The synthesis involves reacting N-tert-butoxycarbonyl (t-Boc) D-alanine with trimethylsilyl chloride (TMSCl) in the presence of a base such as pyridine or imidazole . The reaction proceeds under anhydrous conditions at 0°C, yielding the TMS ester in 94% efficiency (Eq. 1):
The t-Boc group is subsequently removed using trifluoroacetic acid (TFA) to generate the free amino-TMS ester, which is stabilized for subsequent peptide elongation .
Stereochemical Considerations
The D-configuration is preserved throughout the synthesis due to the absence of acidic protons at the α-carbon, which minimizes racemization—a common challenge in amino acid derivatization . This contrasts with traditional methods that require resolution of D,L mixtures via chiral chromatography or enzymatic cleavage .
Analytical Characterization
Spectroscopic Methods
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Infrared (IR) Spectroscopy: Absorptions at 1740 cm (ester C=O) and 1250 cm (Si–C) confirm silyl group incorporation .
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H NMR: Peaks at δ 0.15 ppm (9H, Si–CH) and δ 4.10 ppm (1H, α-CH) validate the structure .
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Thin-Layer Chromatography (TLC): R values in ethyl acetate/hexane (1:4) monitor reaction progress .
Table 2: Key Spectral Data
Technique | Diagnostic Signals | Interpretation |
---|---|---|
IR | 1740 cm, 1250 cm | Ester C=O; Si–C stretch |
H NMR | δ 0.15 (s, 9H), δ 4.10 (q, 1H) | TMS groups; α-proton |
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
D-Alanine trimethylsilyl ester is grafted onto polystyrene resins via its amino group, enabling iterative coupling cycles (Fig. 2). The TMS ester is cleaved with methanol/acetic acid, exposing the carboxyl group for activation by dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) . This strategy avoids harsh deprotection agents (e.g., HF or TFA), reducing side reactions and improving yields in long peptide sequences .
Advantages Over Conventional Methods
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Mild Deprotection: Methanol cleavage (vs. TFA in t-Boc chemistry) preserves acid-labile residues .
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Reduced Racemization: Silyl protection stabilizes the α-carbon, maintaining enantiomeric excess >99% .
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Real-Time Monitoring: Conductivity measurements track coupling efficiency, a unique feature of silyl-based SPPS .
Industrial and Research Relevance
Pharmaceutical Applications
The compound’s stability under neutral conditions makes it ideal for synthesizing D-amino acid-containing peptides, which exhibit enhanced metabolic stability and bioavailability. Examples include antimicrobial peptides (e.g., daptomycin analogs) and hormone analogs .
Limitations and Alternatives
While TMS esters offer operational simplicity, their sensitivity to moisture necessitates stringent anhydrous handling. Bulky silyl groups (e.g., t-butyldimethylsilyl) are sometimes preferred for steric protection in complex syntheses .
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